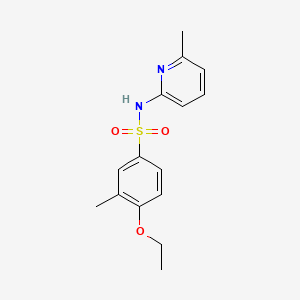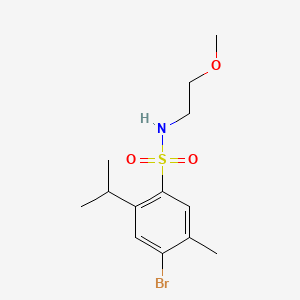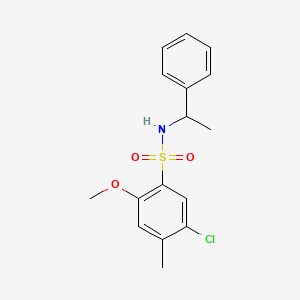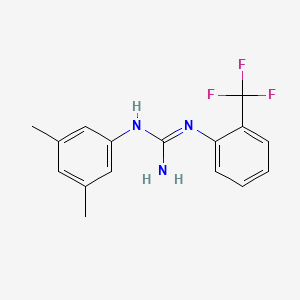
1A-116
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine (DMPTG) is a guanidine-containing compound with a wide range of applications in scientific research. DMPTG is used in in vitro and in vivo experiments for its ability to act as a substrate for the enzyme tyrosine hydroxylase (TH), which is involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. DMPTG is also known to affect the activity of several other enzymes, such as monoamine oxidase, nitric oxide synthase, and cyclooxygenase, as well as to modulate the expression of several genes. This compound has been studied extensively in the fields of neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Behandlung maligner Gliome
1A-116 hat sich als vielversprechend für die Behandlung von malignen Gliomen erwiesen, die die häufigsten primären Tumoren des zentralen Nervensystems bei Erwachsenen sind {svg_1} {svg_2}. Die Verbindung hemmt die Zellproliferation und den Zellzyklusfortschritt in verschiedenen in vitro humanen Glioblastommodellen {svg_3} {svg_4}. In-vivo-Untersuchungen von this compound haben ein günstiges toxikologisches Profil gezeigt {svg_5} {svg_6}.
Rac1-Inhibition
Die Verbindung ist ein Rac1-Inhibitor {svg_7} {svg_8}. Rac1 wird seit langem mit der Tumorprogression in Verbindung gebracht und spielt eine Schlüsselrolle bei der infiltrierenden und invasiven Natur von Gliomen {svg_9}. Durch die gezielte Ansteuerung von Rac1 kann this compound diese Prozesse potenziell hemmen {svg_10} {svg_11}.
Signaltransduktionsbasierte Präzisionstherapie
This compound hat sich als vielversprechend für eine signaltransduktionsbasierte Präzisionstherapie von Gliomen erwiesen {svg_12}. Dieser Ansatz könnte einen neuen Weg für die Behandlung dieser aggressiven Krankheit eröffnen {svg_13}.
Hemmung der Zellmotilität und -proliferation
This compound blockiert die Interaktionsstelle der Ras-verwandten C3-Botulinumtoxin-Substrats 1 (RAC1)-GTPase mit einigen ihrer Guanin-Austauschfaktoren (GEFs), wie z. B. T-Zell-Lymphom-Invasions- und Metastasierung 1 (TIAM1), wodurch die Zellmotilität und -proliferation gehemmt werden {svg_14}.
Durchdringung der Blut-Hirn-Schranke
In-silico-Tools sagen voraus, dass this compound die Blut-Hirn-Schranke durchdringen kann {svg_15}. Dies ist entscheidend für seine potenzielle Verwendung bei der Behandlung von Hirntumoren wie Gliomen {svg_16}.
Günstiges metabolisches Schicksal
Es wird auch vorausgesagt, dass this compound ein günstiges metabolisches Schicksal aufweist {svg_17}. Dies bedeutet, dass die Verbindung wahrscheinlich auf eine Weise metabolisiert wird, die für den therapeutischen Einsatz sicher und effektiv ist {svg_18}.
Wirkmechanismus
Target of Action
1A-116, also known as N-(3,5-Dimethylphenyl)-N’-[2-(trifluoromethyl)phenyl]-guanidine, is a potent inhibitor of the protein Rac1 . Rac1 is a member of the Rho GTPase family and plays a crucial role in various cellular processes, including actin cytoskeleton reorganization, endocytosis, vesicular trafficking, cell cycle progression, and cellular migration . Overactivation of Rac1 has been observed in a wide range of tumor types .
Mode of Action
this compound specifically targets the W56 residue of Rac1 . It prevents the activation of Rac1 induced by Epidermal Growth Factor (EGF) and blocks the interaction between Rac1 and its Guanine Exchange Factors (GEFs), such as P-Rex1 . This interference disrupts the protein-protein interactions of Rac1 GTPase, thereby inhibiting its function .
Biochemical Pathways
The inhibition of Rac1 by this compound affects several key processes in the progression of cancer, including invasion and metastasis . By blocking Rac1’s interaction with various GEF activators, this compound disrupts numerous Rac1-regulated cellular processes such as membrane ruffling and lamellipodia formation .
Result of Action
this compound exhibits antiproliferative, anti-invasive, and pro-apoptotic activity in a concentration-dependent manner . It inhibits cell proliferation, migration, and cycle progression . Moreover, this compound has demonstrated high antimetastatic activity in vivo .
Action Environment
The efficacy of this compound is influenced by circadian rhythms . It induces apoptosis and inhibits cell proliferation, migration, and cycle progression in a circadian rhythm-dependent manner . This suggests that the timing of this compound administration could be an important factor in optimizing its therapeutic effects .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJFJSZZNOTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1430208-73-3 | |
| Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



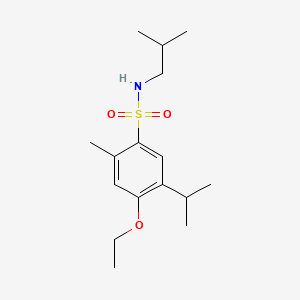

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
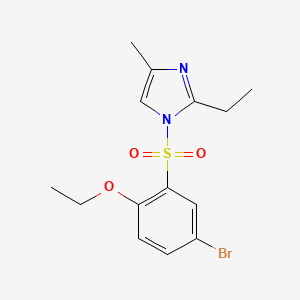
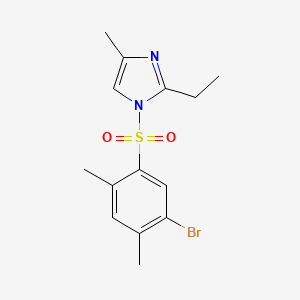
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
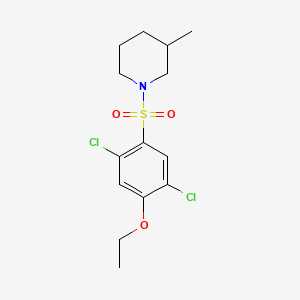
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
